9-O-Feruloyl-5,5/'-dimethoxylariciresil

Vue d'ensemble

Description

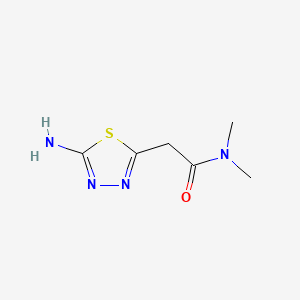

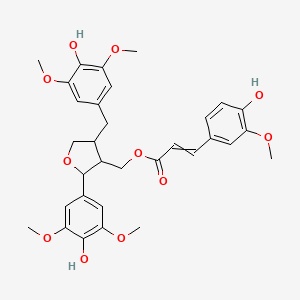

9-O-Feruloyl-5,5’-dimethoxylariciresil is a natural lignan isolated from the herbs of Viburnum cylindricum . It may have an anti-allergic inflammatory effect and can inhibit the release of histamine from mast cells . It also shows cytotoxicity against a small panel of human tumor cell lines .

Molecular Structure Analysis

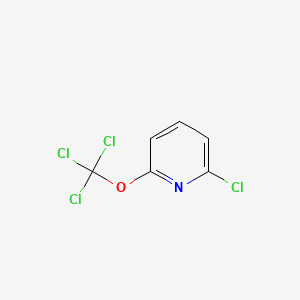

The molecular formula of 9-O-Feruloyl-5,5’-dimethoxylariciresil is C32H36O11 . It contains a total of 85 bonds, including 47 non-H bonds, 20 multiple bonds, 14 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 ester (aliphatic), 2 aromatic hydroxyls, 1 ether (aliphatic), and 6 ethers (aromatic) .Applications De Recherche Scientifique

Lignan Compounds in Aralia bipinnata

The study by Hsiao and Chiang (1995) identified compounds including (−)-9′-O-trans-feruloyl-5,5′-dimethoxylariciresinol in the wood of Aralia bipinnata. These compounds were elucidated using spectral methods, contributing to the understanding of the chemical composition of this plant species (Hsiao & Chiang, 1995).

Peroxidase-Catalyzed Oxidation of Ferulic Acid Esters

Wallace and Fry (1995) explored the peroxidase-catalyzed oxidation of methyl ferulate, a model feruloyl ester. This research simulated the potential fate of such esters in plant cell walls, contributing to the understanding of plant biochemistry (Wallace & Fry, 1995).

Feruloyl Esterase in Lactobacillus acidophilus

Wang, Geng, Egashira, and Sanada (2004) studied the feruloyl esterase from Lactobacillus acidophilus. This enzyme plays a role in releasing dietary ferulic acid from food matrices, highlighting its significance in food processing and nutrition (Wang et al., 2004).

Ferulic Acid's Structural and Functional Role in Plant Cell Walls

Ishii (1997) investigated the role of feruloylated polysaccharides in plant cell walls. The study highlighted the importance of feruloyl esters in cross-linking cell wall polysaccharides, influencing the rigidity and biodegradability of plant cell walls (Ishii, 1997).

Ferulic Acid as an Antioxidant

Mathew and Abraham (2004) discussed ferulic acid's role as an antioxidant in the plant world, examining its abundance in cereals and its structural role in enhancing plant cell wall rigidity and strength (Mathew & Abraham, 2004).

Synthesis and Biological Effects of Ferulic Acid Derivatives

Hosoda et al. (2002) synthesized novel ferulic acid derivatives, exploring their effects on cyclooxygenase-2 (COX-2) promoter activity. This research contributes to understanding the potential therapeutic applications of ferulic acid derivatives (Hosoda et al., 2002).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

[2-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]oxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36O11/c1-37-24-11-18(6-8-23(24)33)7-9-29(34)42-17-22-21(10-19-12-25(38-2)30(35)26(13-19)39-3)16-43-32(22)20-14-27(40-4)31(36)28(15-20)41-5/h6-9,11-15,21-22,32-33,35-36H,10,16-17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYDMYPTASSNQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CC2COC(C2COC(=O)C=CC3=CC(=C(C=C3)O)OC)C4=CC(=C(C(=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetic acid, 2-[(2-iodophenyl)Methoxy]-, ethyl ester](/img/no-structure.png)